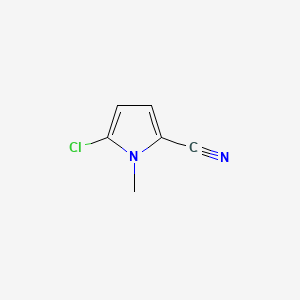
1-Allyl4-tert-butyl2-aminosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl4-tert-butyl2-aminosuccinate is an organic compound that features both an allyl group and a tert-butyl group These groups contribute to its unique chemical properties and reactivity
Preparation Methods
The synthesis of 1-Allyl4-tert-butyl2-aminosuccinate typically involves the following steps:
Formation of the tert-butyl ester: This can be achieved through the reaction of a suitable carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Introduction of the allyl group: This step involves the allylation of the intermediate compound using allyl bromide or allyl chloride in the presence of a base such as sodium hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Chemical Reactions Analysis
1-Allyl4-tert-butyl2-aminosuccinate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Allyl4-tert-butyl2-aminosuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-Allyl4-tert-butyl2-aminosuccinate involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing its biological activity .
Comparison with Similar Compounds
1-Allyl4-tert-butyl2-aminosuccinate can be compared with similar compounds such as:
1-Allyl4-tert-butyl2-aminosuccinamide: Similar structure but with an amide group instead of an ester.
1-Allyl4-tert-butyl2-aminosuccinic acid: Similar structure but with a carboxylic acid group instead of an ester.
1-Allyl4-tert-butyl2-aminosuccinyl chloride: Similar structure but with an acyl chloride group instead of an ester
These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C11H19NO4/c1-5-6-15-10(14)8(12)7-9(13)16-11(2,3)4/h5,8H,1,6-7,12H2,2-4H3/t8-/m0/s1 |
InChI Key |
JRYUXLGZKROPFF-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OCC=C)N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OCC=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


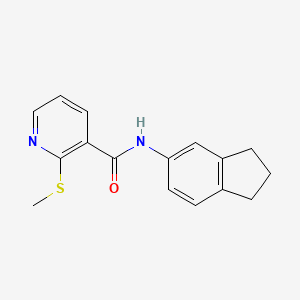
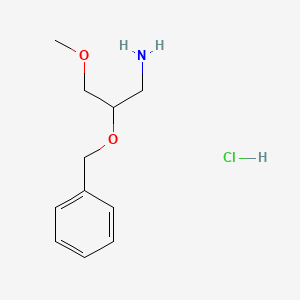
![Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxypiperidine-1-carboxylate](/img/structure/B13563177.png)
![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B13563190.png)
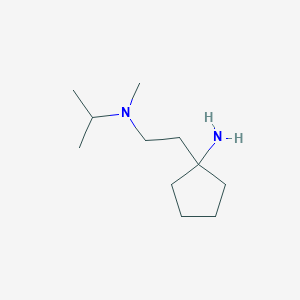
![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)

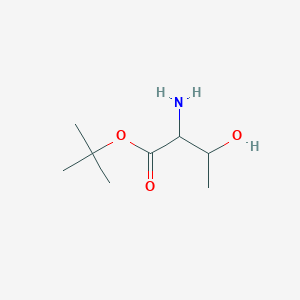
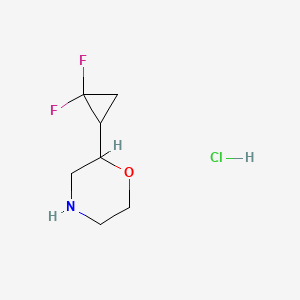
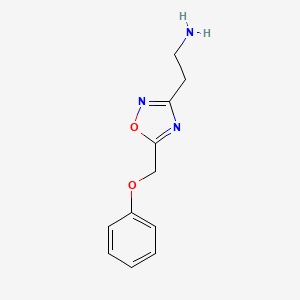
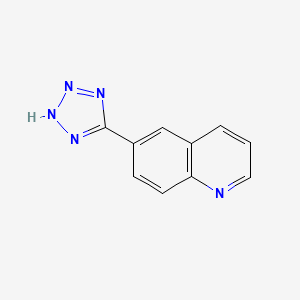
![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
